Preladenant - 377727-87-2

Preladenant

Catalog Number: EVT-279867
CAS Number: 377727-87-2
Molecular Formula: C25H29N9O3
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Preladenant (chemical name: 2-(furan-2-yl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine), also known by its development code SCH 420814, is a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, ] It belongs to the triazolopyrimidine class of chemical compounds. [] Preladenant has been the subject of extensive research for its potential therapeutic applications in various neurological and psychiatric disorders, primarily Parkinson's disease (PD). [, , ]

Synthesis Analysis

The synthesis of Preladenant and its carbon-11 radiolabeled analog, [11C]Preladenant, has been described in scientific literature. [, ] The synthesis generally involves multi-step reactions, starting from commercially available materials. The specific details of the synthetic procedures and reaction conditions can be found in the cited references.

Molecular Structure Analysis

Preladenant consists of a triazolopyrimidine core structure with a furan ring and a piperazine moiety linked through an ethyl spacer. [, ] The methoxyethoxyphenyl group attached to the piperazine ring is important for its high affinity and selectivity for the A2AR. [, , ] Crystal structures of Preladenant conjugates bound to the A2AR have provided valuable insights into its binding mode and the structural basis for its selectivity. []

Mechanism of Action

Preladenant acts by competitively binding to the A2AR, thereby preventing the binding of endogenous adenosine. [, ] Adenosine, acting through A2ARs, plays an inhibitory role in the release of dopamine in the basal ganglia, a brain region crucial for motor control. [, ] By blocking A2ARs, Preladenant enhances dopaminergic neurotransmission, leading to potential therapeutic benefits in PD. [, ]

Physical and Chemical Properties Analysis

Preladenant is an orally bioavailable compound. [] The pharmacokinetic properties of Preladenant, including its absorption, distribution, metabolism, and excretion, have been investigated in preclinical and clinical studies. [, , ] The presence of specific metabolites of Preladenant has been identified and characterized. []

Beyond PD, Preladenant has shown potential in preclinical studies for treating depression, [] accelerating recovery from general anesthesia, [] and enhancing the efficacy of cancer immunotherapy. [, ]

Applications
  • Positron Emission Tomography (PET) Imaging: [11C]Preladenant has been developed and validated as a PET radioligand to study A2ARs in the living brain of rats and monkeys. [, , , , ] This application allows for noninvasive quantification of A2ARs and assessment of A2AR occupancy by drugs, providing valuable insights into the role of A2ARs in various neurological conditions. [, , ]

  • Investigating Microglial Responses to Tissue Damage: Preladenant has been used to study the role of A2ARs in regulating microglial responses to tissue damage in the context of neuroinflammation, particularly in models of Parkinson's disease. [, ] These studies suggest a potential role for A2AR antagonists in modulating microglial activity and neuroprotection. [, ]

Future Directions
  • Optimizing Dosing Regimens: Investigating different dosing strategies or formulations to achieve more sustained A2AR occupancy and potentially improve clinical outcomes in PD. []
  • Combination Therapies: Exploring the potential of Preladenant in combination with other therapeutic agents, such as other antiparkinsonian drugs or immunotherapies, to enhance efficacy. [, , ]
  • Exploring New Indications: Investigating the therapeutic potential of Preladenant in other neurological and psychiatric disorders, such as depression, anxiety, and addiction, based on preclinical evidence. [, ]
  • Developing Novel Analogs: Designing and synthesizing new Preladenant analogs with improved pharmacological properties, such as higher potency, selectivity, or blood-brain barrier permeability. [, ]

SCH 412348

  • Compound Description: SCH 412348 is a highly potent and selective adenosine A2A receptor antagonist. [] It exhibits >1000-fold selectivity over other adenosine receptor subtypes. [] Similar to Preladenant, it has demonstrated efficacy in rodent models of Parkinson's disease, including attenuating haloperidol-induced catalepsy and potentiating L-Dopa-induced contralateral rotations after 6-hydroxydopamine lesions. []
  • Relevance: SCH 412348 shares a similar chemical structure with Preladenant and demonstrates comparable potency and selectivity for the A2A receptor. [] Both compounds are valuable tools for investigating the therapeutic potential of A2A receptor antagonism in Parkinson's disease and other disorders.

KW-6002 (Istradefylline)

  • Compound Description: KW-6002, also known as Istradefylline, is a selective adenosine A2A receptor antagonist. [, ] It has been approved in Japan and the US for treating Parkinson's disease as an adjunct to levodopa. [, ]
  • Relevance: KW-6002 serves as a comparator to Preladenant in exploring the therapeutic potential of A2A receptor antagonism in Parkinson's disease. [] While both compounds share the same mechanism of action, their pharmacological profiles and clinical outcomes may differ.

Caffeine

  • Compound Description: Caffeine is a naturally occurring non-selective adenosine receptor antagonist, acting on A1 and A2A receptors, among other targets. [, ] It is widely consumed in beverages like coffee and tea. Studies suggest that caffeine intake may be associated with a lower risk of developing Parkinson’s disease. []
  • Relevance: Caffeine, through its A2A receptor antagonism, provides a basis for understanding the therapeutic potential of more selective A2A antagonists like Preladenant in Parkinson's disease. [] Additionally, caffeine's widespread use and potential influence on dyskinesia risk highlight the importance of considering dietary factors in clinical trials of A2A antagonists. []

Theophylline

  • Compound Description: Theophylline is a non-selective adenosine receptor antagonist, primarily targeting A1 and A2A receptors. [, ] It is used clinically as a bronchodilator for respiratory diseases.
  • Relevance: Theophylline's known pharmacology, particularly its A2A receptor antagonism, aids in understanding the mechanism of action and potential therapeutic benefits of selective A2A antagonists like Preladenant. [, ]

Tozadenant

  • Compound Description: Tozadenant is a selective adenosine A2A receptor antagonist. [, , ] It reached phase III clinical trials for Parkinson's disease but was discontinued due to safety concerns. []
  • Relevance: Tozadenant, like Preladenant, represents another attempt to target A2A receptors for Parkinson's disease treatment. [, ] Despite their shared mechanism of action, their pharmacological profiles and clinical outcomes differ. Comparing their development trajectories helps understand the challenges and opportunities in developing A2A antagonists for neurological disorders.

11C-SCH442416

  • Compound Description: 11C-SCH442416 is a radiolabeled positron emission tomography (PET) tracer that selectively binds to adenosine A2A receptors. []
  • Relevance: 11C-SCH442416 is crucial for studying the pharmacokinetic and pharmacodynamic properties of Preladenant in vivo. [] PET studies using this tracer enable researchers to quantify A2A receptor occupancy by Preladenant in the brain, providing valuable information for dose selection and understanding its mechanism of action.

18F-MNI-444

  • Compound Description: 18F-MNI-444 is a novel radiolabeled PET tracer with high selectivity for adenosine A2A receptors. []
  • Relevance: 18F-MNI-444 is a valuable tool for comparing the A2A receptor occupancy profiles of different A2A antagonists, including Preladenant and Tozadenant. [] Its improved properties over earlier PET tracers allow for more accurate and reliable assessments of drug-target engagement in vivo.

CGS-21680

  • Compound Description: CGS-21680 is a selective agonist for adenosine A2A receptors. [, ]
  • Relevance: CGS-21680 serves as a pharmacological tool to induce A2A receptor activation, which can then be challenged by antagonists like Preladenant in in vitro and in vivo studies. [] This allows researchers to assess the antagonist properties of Preladenant and its ability to block the effects of A2A receptor activation.

Rasagiline

  • Compound Description: Rasagiline is a monoamine oxidase B (MAO-B) inhibitor used as a treatment for Parkinson's disease. [, ]
  • Relevance: Rasagiline was used as an active control in some clinical trials evaluating Preladenant's efficacy in Parkinson's disease. [, ] The unexpected lack of efficacy observed with rasagiline in these trials made it challenging to interpret the findings for Preladenant.

Properties

CAS Number

377727-87-2

Product Name

Preladenant

IUPAC Name

4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine

Molecular Formula

C25H29N9O3

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)

InChI Key

DTYWJKSSUANMHD-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-furanyl)-7-(2-(4-(4-(2-methoxyethoxy)phenyl)-1-piperazinyl)ethyl)-7H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine-5-amine
preladenant
SCH 420814
SCH-420814
SCH420814

Canonical SMILES

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.